1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]” is a chemical compound with the molecular formula C10H16N4 . It has been studied for its potential use as an inhibitor of Porphyromonas gingivalis Glutaminyl Cyclase , a key pathogen associated with periodontitis .
Molecular Structure Analysis
The molecular structure of this compound is based on a tetrahydroimidazo[4,5-c]pyridine scaffold . The molecular weight is 192.26 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.26 . Additional physical and chemical properties are not detailed in the available resources.科学的研究の応用
1. Pharmacological Potential in Neurological Disorders
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] derivatives have been studied for their potential pharmacological applications. For instance, compounds derived from this class showed promising results as potential 5-HT3 receptor antagonists, indicating their potential use in neurological disorders (Whelan et al., 1995).
2. Antagonistic Properties for Therapeutic Applications
The compound JNJ 54166060, a derivative of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine], exhibited potent antagonistic properties against the P2X7 receptor. This indicates its potential in therapeutic applications, particularly in the treatment of conditions involving P2X7 receptor activity (Swanson et al., 2016).
3. Broad Range of Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold, which is structurally related to 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine], has a wide range of applications in medicinal chemistry. It has been utilized in the development of compounds for anticancer, antimicrobial, antiviral, and other therapeutic applications (Deep et al., 2016).
4. Potential in Gastric Acid Inhibition
Compounds based on imidazo[1,2-a]pyridine, closely related to 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine], have shown potential as inhibitors of gastric acid secretion. These findings suggest their possible use in developing anti-ulcer drugs (Palmer et al., 2009).
5. Use in Synthesis of Chemotherapeutic Agents
Research has indicated that imidazo[4,5-c]pyridine derivatives, which are structurally similar to 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine], can be synthesized for potential use as anticancer agents. These derivatives have shown activity in inhibiting mitosis in cancer cells (Temple et al., 1987).
6. Inhibitory Effects on Akt (PKB) Kinase for Cancer Treatment
Imidazo[4,5-c]pyridine analogs have been shown to possess Akt kinase antagonist activity, suggesting their potential application in cancer and arthritis treatments (Lippa, 2007).
作用機序
Target of Action
The primary target of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] is Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) . This enzyme plays a crucial role in the pathogenesis of periodontitis, a severe oral disease, by Porphyromonas gingivalis, a keystone pathogen .
Mode of Action
The compound acts as an inhibitor of the PgQC enzyme . It binds to the enzyme, preventing it from catalyzing the conversion of glutaminyl residues into pyroglutamate, a critical step in the virulence of Porphyromonas gingivalis .
Biochemical Pathways
By inhibiting PgQC, the compound disrupts the normal functioning of Porphyromonas gingivalis, affecting its ability to cause periodontitis . The downstream effects of this inhibition are a reduction in the virulence of the pathogen and a potential decrease in the severity of periodontitis .
Pharmacokinetics
The compound’s effectiveness in the lower nanomolar range suggests it may have good bioavailability .
Result of Action
The inhibition of PgQC by 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] results in a decrease in the virulence of Porphyromonas gingivalis . This could potentially lead to a reduction in the severity of periodontitis in patients .
将来の方向性
特性
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-4-14-10(2-5-11-6-3-10)9-8(1)12-7-13-9/h7,11,14H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYHZGUFNPVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。